(R)-(-)-2-Hexanol

Description

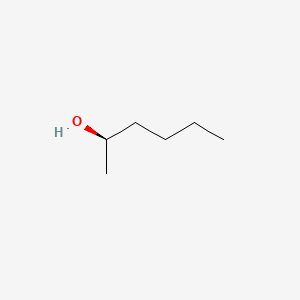

Structure

3D Structure

Properties

IUPAC Name |

(2R)-hexan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-3-4-5-6(2)7/h6-7H,3-5H2,1-2H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVRIHYSUZMSGM-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26549-24-6 | |

| Record name | 2-Hexanol, (R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXANOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4687A22R2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-(-)-2-Hexanol: A Comprehensive Physicochemical Profile for the Research Professional

An in-depth technical guide for researchers, scientists, and drug development professionals on the essential physicochemical properties of (R)-(-)-2-Hexanol, a key chiral building block in organic synthesis. This document provides a detailed overview of its chemical and physical characteristics, standardized experimental protocols for their determination, and logical workflows for its analysis.

Core Physicochemical Properties

This compound, a secondary alcohol with a single stereocenter, is a colorless liquid at room temperature.[1][2][3][4] Its chirality makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules.[5] A comprehensive summary of its key physicochemical properties is presented below.

General & Structural Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₄O | [6][7][8] |

| Molecular Weight | 102.17 g/mol | [6][7] |

| IUPAC Name | (2R)-hexan-2-ol | [6] |

| CAS Number | 26549-24-6 | [1][8] |

| SMILES | CCCC--INVALID-LINK--O | [6] |

| InChIKey | QNVRIHYSUZMSGM-ZCFIWIBFSA-N | [6] |

Physical & Chemical Properties

| Property | Value | Conditions | Source |

| Appearance | Colorless clear liquid | Ambient | [1][9] |

| Odor | Earthy, mushroom, dusty, oily | - | [1][9] |

| Boiling Point | 137.0 to 138.0 °C | 760.00 mm Hg | [1] |

| Melting Point | -23 °C (for racemic 2-hexanol) | - | [10] |

| Density | 0.818 g/mL | 25.00 °C | [1] |

| Flash Point | 51.00 °C (124.00 °F) | TCC | [1] |

| Specific Rotation [α]D | +12° | 25 °C | [11] |

| Vapor Pressure | 2.634 mmHg | 25.00 °C (est.) | [1] |

| logP (o/w) | 1.754 (est.) | - | [1] |

Solubility Profile

This compound exhibits limited solubility in water due to its six-carbon aliphatic chain, but is soluble in many organic solvents.[12][13]

| Solvent | Solubility | Temperature | Source |

| Water | 11,710 mg/L (est.) | 25 °C | [1] |

| Alcohol | Soluble | - | [1] |

| Ethanol | 1315.9 g/L | 25 °C | [14] |

| Methanol | 1319.98 g/L | 25 °C | [14] |

| Acetone | 542.0 g/L | 25 °C | [14] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical and structural properties of this compound are outlined below. These protocols are synthesized from standard laboratory practices for the characterization of chiral organic compounds.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure and assess purity.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.[15]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Use a standard one-pulse sequence with a relaxation delay of 1-5 seconds to ensure full relaxation of all protons.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all unique carbon atoms. A sufficient number of scans is required to achieve an adequate signal-to-noise ratio.

-

Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding protons and carbons in the molecule.[2]

2. Infrared (IR) Spectroscopy

-

Objective: To identify the presence of key functional groups.

-

Sample Preparation: Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands, such as the broad O-H stretch of the alcohol group (around 3330 cm⁻¹), the C-H stretches of the sp³ hybridized carbons (around 2950-2870 cm⁻¹), and the C-O stretch (around 1040 cm⁻¹).[15]

3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for separation and purification.[15]

-

Ionization: Utilize Electron Ionization (EI) at 70 eV to generate the molecular ion and characteristic fragment ions.[15]

-

Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Physicochemical Measurements

1. Polarimetry for Specific Rotation

-

Objective: To measure the optical activity and confirm the enantiomeric identity.

-

Instrumentation: Use a calibrated polarimeter.

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a precise volume of a suitable solvent (e.g., ethanol) to achieve a known concentration (c, in g/mL).

-

Measurement: Fill a polarimeter cell of a known path length (l, in dm) with the solution. Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

Calculation: Calculate the specific rotation using the formula: [α]λT = α / (l × c).[16]

2. Boiling Point Determination

-

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Methodology: Use a standard distillation apparatus. Place a small volume of this compound in a distillation flask with a few boiling chips. Slowly heat the flask and record the temperature at which a steady stream of distillate is collected. Correct the observed boiling point to the standard pressure of 760 mmHg if necessary.

3. Density Measurement

-

Objective: To determine the mass per unit volume.

-

Methodology: Use a calibrated pycnometer. Weigh the empty pycnometer, then fill it with this compound and weigh it again. The difference in mass divided by the known volume of the pycnometer gives the density. Ensure the measurement is performed at a constant, recorded temperature.

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for the characterization and quality control of this compound.

References

- 1. This compound, 26549-24-6 [thegoodscentscompany.com]

- 2. 2-Hexanol | C6H14O | CID 12297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalsafety.ilo.org [chemicalsafety.ilo.org]

- 4. Page loading... [guidechem.com]

- 5. Chiral Alcohols [sigmaaldrich.cn]

- 6. 2-Hexanol, (R)- | C6H14O | CID 6993810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Hexanol, (R)- (CAS 26549-24-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 2-Hexanol, (R)- [webbook.nist.gov]

- 9. This compound [flavscents.com]

- 10. 2-Hexanol - Wikipedia [en.wikipedia.org]

- 11. Solved Optically pure (R)-2-hexanol has specific rotation of | Chegg.com [chegg.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. 2-Ethylhexanol | C8H18O | CID 7720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. scent.vn [scent.vn]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Spectroscopic Profile of (R)-(-)-2-Hexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral alcohol (R)-(-)-2-Hexanol. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and pharmaceutical development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₁₄O, with a molecular weight of 102.17 g/mol . The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

¹H Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~3.80 | m | 1H | CH-OH | |

| ~1.60 | br s | 1H | OH | |

| ~1.45 | m | 2H | CH₂ | |

| ~1.32 | m | 4H | (CH₂)₂ | |

| ~1.18 | d | 3H | ~6.2 | CH₃ (on C2) |

| ~0.90 | t | 3H | ~6.8 | CH₃ (on C6) |

d: doublet, t: triplet, m: multiplet, br s: broad singlet

¹³C Nuclear Magnetic Resonance (NMR) Data

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 67.5 | C2 |

| 38.9 | C3 |

| 27.9 | C4 |

| 23.4 | C1 |

| 22.7 | C5 |

| 14.0 | C6 |

Infrared (IR) Spectroscopy Data

Table 3: Infrared (IR) Spectroscopy Peak List for this compound (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3339 | Strong, Broad | O-H stretch |

| 2958 | Strong | C-H stretch (asymmetric) |

| 2931 | Strong | C-H stretch (asymmetric) |

| 2873 | Strong | C-H stretch (symmetric) |

| 2860 | Strong | C-H stretch (symmetric) |

| 1467 | Medium | C-H bend (scissoring) |

| 1378 | Medium | C-H bend (rocking) |

| 1114 | Strong | C-O stretch |

| 940 | Medium | O-H bend |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for 2-Hexanol

| m/z | Relative Intensity (%) | Proposed Fragment |

| 45 | 100 | [CH₃CHOH]⁺ |

| 43 | 70.16 | [C₃H₇]⁺ |

| 41 | 32.43 | [C₃H₅]⁺ |

| 58 | 29.65 | [M-C₂H₅OH]⁺ |

| 55 | 23.01 | [C₄H₇]⁺ |

| 102 | Not Observed | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a JEOL spectrometer operating at 90 MHz for protons and 22.5 MHz for carbon-13.

-

Data Acquisition:

-

¹H NMR: The spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts were referenced to the TMS signal at 0.00 ppm.

-

¹³C NMR: The spectrum was recorded using a proton-decoupled pulse sequence. The chemical shifts were referenced to the central peak of the CDCl₃ triplet at 77.16 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum was obtained from a neat sample. A thin film of the liquid was prepared between two potassium bromide (KBr) plates.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used for the analysis.

-

Data Acquisition: A background spectrum of the clean KBr plates was first recorded. The sample was then placed in the IR beam path, and the spectrum was acquired over the range of 4000-400 cm⁻¹. The final spectrum was presented in terms of transmittance.

Mass Spectrometry (MS)

-

Sample Introduction: The sample was introduced into the mass spectrometer via Gas Chromatography (GC) to ensure the analysis of a pure compound.

-

Instrumentation: A Hitachi RMU-7M double focusing mass spectrometer was used.

-

Ionization: Electron Ionization (EI) was employed with an ionization energy of 70 eV.

-

Mass Analysis: The instrument scanned a mass-to-charge (m/z) range appropriate for the compound, and the resulting ions were detected to generate the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample like this compound.

Caption: Workflow of Spectroscopic Analysis.

CAS number and molecular formula of (R)-(-)-2-Hexanol

An In-depth Technical Guide to (R)-(-)-2-Hexanol: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral secondary alcohol that serves as a valuable building block in asymmetric synthesis. Its specific stereochemistry makes it a crucial intermediate in the preparation of enantiomerically pure pharmaceuticals and other fine chemicals. The biological activity of many complex molecules is dependent on their chirality, making the availability of high-purity chiral precursors like this compound essential for the drug development pipeline. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, and applications of this compound, with a focus on its relevance to the pharmaceutical industry.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, reaction optimization, and integration into synthetic workflows.

| Property | Value | Reference |

| CAS Number | 26549-24-6 | |

| Molecular Formula | C₆H₁₄O | |

| Molecular Weight | 102.17 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 137-138 °C at 760 mmHg | [1] |

| Density | 0.814 g/mL at 20 °C | [1] |

| Specific Gravity | 0.818 @ 25°C |

Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through several methods, primarily involving the asymmetric reduction of its corresponding ketone, 2-hexanone (B1666271), or the kinetic resolution of racemic 2-hexanol (B165339).

Asymmetric Reduction of 2-Hexanone

Asymmetric reduction of prochiral ketones is a direct and efficient method for producing enantiomerically pure secondary alcohols. This can be accomplished using chiral catalysts, often transition metal complexes with chiral ligands.

Experimental Protocol: Asymmetric Hydrogenation of 2-Hexanone

This protocol is a generalized procedure based on the asymmetric reduction of ketones.

Materials:

-

2-hexanone

-

A chiral ruthenium catalyst (e.g., a complex of Ru with a chiral phosphine (B1218219) ligand like BINAP)

-

Anhydrous and degassed solvent (e.g., methanol (B129727) or isopropanol)

-

High-purity hydrogen gas

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard Schlenk line and glassware

-

High-pressure autoclave

Procedure:

-

Catalyst Preparation (in situ): In a dry Schlenk flask under an inert atmosphere, the ruthenium precursor and the chiral ligand are dissolved in the anhydrous solvent. The mixture is stirred at a specified temperature to form the active catalyst complex.

-

Hydrogenation: The 2-hexanone substrate is added to the catalyst solution in the autoclave. The vessel is purged with hydrogen gas and then pressurized to the desired level.

-

Reaction: The reaction mixture is stirred at a controlled temperature until the reaction is complete, which is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to yield this compound. The enantiomeric excess (ee) of the product is determined by chiral GC or HPLC.

Logical Relationship for Asymmetric Reduction

Caption: Asymmetric reduction of 2-hexanone to this compound.

Enzymatic Kinetic Resolution of Racemic 2-Hexanol

Kinetic resolution is a widely used technique for separating racemic mixtures. It relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. Enzymes, particularly lipases, are highly effective for the kinetic resolution of alcohols.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-2-Hexanol

This protocol provides a general guideline for the enzymatic resolution of racemic 2-hexanol.

Materials:

-

Racemic (±)-2-hexanol

-

Immobilized Lipase (B570770) (e.g., Novozym 435 from Candida antarctica)

-

Acyl donor (e.g., vinyl acetate)

-

Anhydrous organic solvent (e.g., hexane (B92381) or methyl tert-butyl ether (MTBE))

-

Standard laboratory glassware

-

Magnetic stirrer

-

Reaction monitoring equipment (chiral GC or HPLC)

Procedure:

-

Reaction Setup: In a flask, dissolve racemic 2-hexanol and the acyl donor in the organic solvent.

-

Enzymatic Reaction: Add the immobilized lipase to the mixture. The reaction is stirred at a controlled temperature (typically room temperature to 50 °C).

-

Monitoring: The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.

-

Termination and Separation: The reaction is stopped at approximately 50% conversion by filtering off the immobilized enzyme. At this point, the unreacted (S)-(+)-2-hexanol and the produced (R)-(-)-2-acetylhexanoate can be separated by column chromatography.

-

Hydrolysis: The separated (R)-(-)-2-acetylhexanoate is then hydrolyzed (e.g., using a base like sodium hydroxide (B78521) in methanol) to yield the desired this compound.

Experimental Workflow for Enzymatic Kinetic Resolution

Caption: Workflow for enzymatic kinetic resolution of racemic 2-hexanol.

Applications in Drug Development

Chiral building blocks are fundamental in modern medicinal chemistry as the stereochemistry of a drug molecule is often critical to its efficacy and safety. This compound serves as a precursor for introducing a specific stereocenter into more complex molecules.

A notable example of the application of this compound is in the total synthesis of the antivirally active glycolipid, cycloviracin B1.[2][3] In the synthesis of key intermediates for this complex natural product, both (R)-(-)- and (S)-(+)-2-hexanol were utilized. By comparing the NMR spectral data of the synthesized fragments with the natural product, the absolute configurations of previously unassigned stereocenters in cycloviracin B1 were determined.[2][3]

Role of Chirality in Signaling Pathways

While this compound itself is not known to directly interact with specific signaling pathways, its importance lies in conferring chirality to larger drug molecules. The three-dimensional structure of a drug is paramount for its interaction with biological targets such as receptors and enzymes, which are key components of cellular signaling pathways.

The binding of a ligand (drug) to a receptor is highly specific, often described by a "lock and key" model. Since these biological targets are themselves chiral, they can differentiate between the enantiomers of a chiral drug. This can lead to one enantiomer having the desired therapeutic effect, while the other may be inactive or even cause adverse effects.

For instance, the way a chiral drug molecule fits into the binding pocket of a receptor can influence the conformational changes in the receptor that are necessary to initiate or block a signaling cascade. Therefore, the incorporation of a specific stereocenter, derived from a chiral building block like this compound, can be a determining factor in the pharmacological profile of a drug, dictating its agonist or antagonist activity and ultimately its therapeutic outcome.

Logical Relationship of Chirality and Signaling

Caption: Role of chiral building blocks in drug-target interaction.

Conclusion

This compound is a key chiral intermediate with significant applications in the pharmaceutical industry. Its well-defined stereochemistry allows for the precise construction of complex chiral molecules, which is essential for the development of safe and effective drugs. The methods for its synthesis, particularly asymmetric reduction and enzymatic kinetic resolution, provide efficient routes to this valuable compound. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like this compound in drug discovery and development will undoubtedly increase.

References

thermodynamic data of (R)-(-)-2-Hexanol

An In-depth Technical Guide to the Thermodynamic Data of (R)-(-)-2-Hexanol

Introduction

This compound (CAS: 26549-24-6) is a chiral secondary alcohol that belongs to the fatty alcohol class of organic compounds.[1] As a chiral molecule, it exists as two distinct enantiomers, (R)- and (S)-2-Hexanol. This guide focuses specifically on the thermodynamic properties of the (R)-enantiomer. Understanding these properties is crucial for researchers, scientists, and drug development professionals, as they influence reaction kinetics, phase behavior, purification processes, and the overall stability of chemical systems involving this compound. This document provides a compilation of available thermodynamic data, outlines common experimental protocols for their determination, and presents a logical diagram related to its synthesis.

Physicochemical and Thermodynamic Properties

The following tables summarize the key physicochemical and thermodynamic properties of this compound. It is important to note that much of the available data in the literature is for the racemic mixture (DL-2-hexanol) or does not specify the stereoisomer. Data specific to the (R)-enantiomer is indicated where available.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₄O | [2][3][4] |

| Molecular Weight | 102.17 g/mol | [3][5] |

| CAS Number | 26549-24-6 | [2][3][4] |

| Appearance | Colorless clear liquid (est.) | [6] |

| Density | 0.814 g/mL at 20°C | [2] |

| 0.818 g/mL at 25°C | [6] | |

| Refractive Index (n20/D) | 1.414 | [2] |

Table 2: Phase Transition and Vapor Pressure Data

| Property | Value | Source |

| Boiling Point | 137-138°C at 760 mmHg | [2][6] |

| 136°C | [5] | |

| Melting Point | -48.42°C (estimate) | [2] |

| -23°C | [7] | |

| Flash Point | 124°F (51.1°C) (TCC) | [2][6] |

| 41°C | [5] | |

| Vapor Pressure | 2.63 mmHg at 25°C | [2] |

| 2.49 mmHg | [5] |

Table 3: Thermodynamic Properties

| Property | Symbol | Value | Source |

| Enthalpy of Vaporization | ΔvapH° | Data available for 2-hexanol (B165339) (isomer unspecified) | [3][8] |

| Enthalpy of Fusion | ΔfusH° | Data available for 2-hexanol (isomer unspecified) | [3] |

| Ideal Gas Heat Capacity | Cp,gas | Data available for 2-hexanol (isomer unspecified) | [3][9][10] |

| Liquid Phase Heat Capacity | Cp,liquid | Data available for 2-hexanol (isomer unspecified) | [11] |

| Standard Gibbs Free Energy of Formation | ΔfG° | Data available for 2-hexanol (isomer unspecified) | [3] |

| Standard Enthalpy of Formation (gas) | ΔfH°gas | Data available for 2-hexanol (isomer unspecified) | [3] |

| Octanol/Water Partition Coefficient | logPoct/wat | 1.754 (estimate) | [6] |

| 1.76 | [5] |

Experimental Protocols

The determination of thermodynamic properties for compounds like this compound relies on well-established experimental techniques. The following section details the general methodologies for measuring key thermodynamic parameters.

Calorimetry for Enthalpy Determination

a. Enthalpy of Combustion: The standard enthalpy of combustion is determined using a bomb calorimeter.

-

Principle: A known mass of the substance is completely burned in an excess of oxygen within a constant-volume container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured.

-

Methodology:

-

A weighed sample of the alcohol is placed in a crucible inside the bomb calorimeter.

-

The bomb is sealed, pressurized with pure oxygen, and placed in a well-insulated water bath of known volume.

-

The initial temperature of the water is recorded.

-

The sample is ignited electrically.

-

The final temperature of the water is recorded after thermal equilibrium is reached.

-

The heat of combustion is calculated using the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample.

-

b. Heat Capacity: Adiabatic calorimetry is a primary method for measuring heat capacity (Cp).

-

Principle: A known quantity of heat is supplied to the sample in a thermally isolated environment (adiabatic conditions), and the resulting temperature increase is measured.

-

Methodology:

-

The sample is placed in a calorimeter that is maintained in a vacuum to prevent heat exchange.

-

An electrical heater supplies a measured amount of energy (Q) to the sample.

-

The temperature change (ΔT) of the sample is recorded.

-

The heat capacity is calculated as Cp = Q / ΔT. This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.

-

Vapor Pressure Measurement

a. Static Method: The static method is a direct and accurate technique for measuring the vapor pressure of a liquid.

-

Principle: The sample is placed in a thermostated, evacuated container connected to a pressure measuring device. At a given temperature, the pressure of the vapor in equilibrium with the liquid is measured directly.

-

Methodology:

-

A sample of this compound is thoroughly degassed to remove any dissolved air or volatile impurities.

-

The sample is introduced into a vessel connected to a high-precision pressure transducer (e.g., a capacitance manometer).

-

The vessel is placed in a thermostat capable of maintaining a constant and uniform temperature (±0.01 K).

-

Once thermal equilibrium is achieved, the pressure reading from the transducer is recorded as the vapor pressure at that temperature.

-

Measurements are repeated at various temperatures to establish the vapor pressure curve.[12][13]

-

From the temperature dependence of the vapor pressure, the enthalpy of vaporization (ΔvapH) can be calculated using the Clausius-Clapeyron equation.

Visualization of Logical Relationships

Since this compound is a simple molecule without complex signaling pathways, a diagram illustrating its stereoselective synthesis provides a relevant logical workflow for professionals in drug development and chemical synthesis. The asymmetric reduction of the prochiral ketone, 2-hexanone, is a common strategy to produce the chiral (R)-enantiomer.

Caption: Stereoselective synthesis of this compound via asymmetric reduction.

References

- 1. Human Metabolome Database: Showing metabocard for 2-Hexanol (HMDB0061886) [hmdb.ca]

- 2. chembk.com [chembk.com]

- 3. 2-Hexanol, (R)- (CAS 26549-24-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 2-Hexanol, (R)- [webbook.nist.gov]

- 5. 2-Hexanol | C6H14O | CID 12297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 26549-24-6 [thegoodscentscompany.com]

- 7. Page loading... [guidechem.com]

- 8. 2-Hexanol [webbook.nist.gov]

- 9. WTT- Under Construction Page [wtt-pro.nist.gov]

- 10. 7006bdce-4e1b-4e27-b4a4-e221d0e0d253.filesusr.com [7006bdce-4e1b-4e27-b4a4-e221d0e0d253.filesusr.com]

- 11. 2-Hexanol (CAS 626-93-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Natural Occurrence of (R)-(-)-2-Hexanol

Abstract

(R)-(-)-2-Hexanol is a chiral secondary alcohol with significance in chemical synthesis, the fragrance industry, and chemical ecology.[1] This technical guide provides a comprehensive overview of its natural occurrence, biosynthetic origins, and the analytical methodologies required for its isolation and characterization. While its racemic form, 2-hexanol (B165339), is documented in numerous plants, fruits, and microorganisms, specific data on the distribution and concentration of the (R)-(-) enantiomer are less common, highlighting a key area for future research. This document details its presence in various natural matrices, its role as a semiochemical in insects, and provides standardized experimental protocols for its extraction, identification, and chiral separation.

Introduction

Chirality is a fundamental property of many biologically active molecules, where enantiomers—non-superimposable mirror images of the same compound—can exhibit markedly different physiological and sensory properties. 2-Hexanol (C₆H₁₄O) is a six-carbon secondary alcohol possessing a chiral center at the C-2 position, existing as this compound and (S)-(+)-2-Hexanol.[2][3] The (R)-enantiomer is particularly noted for its use as a chiral building block in asymmetric synthesis and for its mild, floral, and slightly fruity aroma, which makes it valuable in the fragrance and flavor industries.[1] Understanding its natural distribution is crucial for sourcing, quality control, and exploring its ecological functions.

Natural Occurrence of this compound

2-Hexanol has been identified as a volatile or semi-volatile compound in a wide array of natural sources. However, many studies do not resolve the enantiomers, reporting only the presence of the racemic compound.

In Plants and Foods

2-Hexanol is a metabolite found in various plants and derived food products. It has been detected in safflowers, tea (Camellia sinensis), and various peppers (Capsicum species).[2][3][4] It is also reported as a volatile compound in Perilla frutescens.[4] The presence of 2-hexanol in these common foods suggests it may serve as a potential biomarker for their consumption.[2][3]

In Microorganisms

Microorganisms are a known source of 2-hexanol. It is a documented metabolite in the yeast Saccharomyces cerevisiae.[4] Certain acetogenic bacteria, such as Clostridium carboxidivorans, are capable of producing hexanol from syngas fermentation, a process that has garnered attention for biofuel production.[5][6] While these processes are known to produce hexanol, the specific enantiomeric ratios are often dependent on the organism's enzymatic machinery and culture conditions, and are not always reported.

In Insects

In the field of chemical ecology, alcohols like 2-hexanol can act as semiochemicals, substances that mediate interactions between organisms.[4] While some studies on the Lygus bug (Lygus hesperus) identified 1-hexanol (B41254) as a minor component in pheromone blends, the specific role and occurrence of this compound in insect communication remains an area for more detailed investigation.[7]

Data on Natural Occurrence

The following table summarizes the documented natural sources of 2-hexanol. It is critical to note that most available literature does not specify the enantiomeric distribution.

| Natural Source Category | Specific Source | Compound Identified | Enantiomeric Ratio (R:S) / Excess (% ee) | Reference(s) |

| Plants / Foods | Safflower (Carthamus tinctorius) | 2-Hexanol | Not Specified | [2][3] |

| Tea (Camellia sinensis) | 2-Hexanol | Not Specified | [2][4] | |

| Green Bell Pepper (Capsicum annuum) | 2-Hexanol | Not Specified | [2][3] | |

| Red Bell Pepper (Capsicum annuum) | 2-Hexanol | Not Specified | [3] | |

| Pepper (Capsicum frutescens) | 2-Hexanol | Not Specified | [2][3] | |

| Shiso (Perilla frutescens) | 2-Hexanol | Not Specified | [4] | |

| Microorganisms | Yeast (Saccharomyces cerevisiae) | trans-2-Hexanol | Not Specified | [4] |

| Bacterium (Clostridium carboxidivorans) | Hexanol (isomer unspecified) | Not Specified | [5][6][8] |

Biosynthesis and Ecological Role

Biosynthetic Pathways

In plants, the biosynthesis of C6-alcohols like 2-hexanol is often linked to the lipoxygenase (LOX) pathway, which acts on fatty acids. This pathway is typically initiated in response to tissue damage. Linoleic or linolenic acid is converted into a hydroperoxide, which is then cleaved by hydroperoxide lyase (HPL) to form C6-aldehydes. These aldehydes are subsequently reduced to their corresponding alcohols by alcohol dehydrogenase (ADH) enzymes. The stereospecificity of the ADH enzyme determines the enantiomeric composition of the resulting 2-hexanol.

Role in Chemical Ecology

Semiochemicals are critical for insect communication, influencing behaviors such as mating, aggregation, and foraging. Specific enantiomers of a chiral pheromone can elicit different or even antagonistic behavioral responses. This compound, when identified as a pheromone component, plays a role in a signaling cascade that begins with its release by one insect and ends with a behavioral response in a receiving insect.

Experimental Protocols for Isolation and Analysis

The accurate identification and quantification of this compound from a natural matrix requires a multi-step analytical approach, encompassing extraction, separation, identification, and chiral resolution.

Sample Preparation and Extraction

The goal of extraction is to isolate volatile and semi-volatile compounds from the complex sample matrix.

-

Steam Distillation: This classical technique is effective for extracting essential oils and other volatile compounds from solid plant material.[9][10][11][12]

-

Apparatus Setup: Assemble a Clevenger-type steam distillation apparatus.

-

Sample Preparation: Comminute (grind or chop) the plant material (e.g., leaves, flowers) to increase the surface area.

-

Distillation: Place the material in the distillation flask with water. Heat the flask to boiling. The resulting steam carries the volatile compounds, including 2-hexanol, over to the condenser.

-

Collection: The condensed mixture of water and immiscible oil is collected. The less dense oil layer, containing 2-hexanol, can be separated using a separatory funnel.

-

-

Headspace Solid-Phase Microextraction (HS-SPME): A modern, solvent-free technique ideal for analyzing volatiles from solid or liquid samples.[13][14]

-

Sample Preparation: Place a known quantity of the homogenized sample (e.g., fruit puree, microbial culture) into a sealed headspace vial.

-

Extraction: Heat the vial to a specific temperature (e.g., 40-60°C) to promote volatilization. Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

-

Desorption: Retract the fiber and immediately insert it into the heated injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed onto the analytical column.

-

Identification and Quantification (GC-MS)

Gas Chromatography coupled with Mass Spectrometry is the standard method for separating and identifying volatile compounds.

-

Gas Chromatograph (GC) Conditions:

-

Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-INNOWax) for initial separation.[13]

-

Injector: Operate in splitless or split mode at a temperature of ~250°C.

-

Carrier Gas: Use high-purity Helium or Hydrogen at a constant flow rate.

-

Oven Program: Start at a low temperature (e.g., 40°C), hold for several minutes, then ramp at a controlled rate (e.g., 5°C/min) to a final temperature of ~240°C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Scan Range: Acquire mass spectra over a range of m/z 35-400.

-

-

Identification: Identify 2-hexanol by comparing its retention time and mass spectrum with that of an authentic standard and by matching against spectral libraries (e.g., NIST, Wiley).

-

Quantification: Generate a calibration curve using authentic standards of known concentrations to quantify the amount of 2-hexanol in the sample.

Chiral Separation and Enantiomeric Ratio Determination

To separate the (R) and (S) enantiomers, a specialized chiral stationary phase is required.

-

Methodology: Perform multidimensional gas chromatography (MDGC) or use a single GC equipped with a chiral column.[14]

-

Chiral Column: A cyclodextrin-based capillary column (e.g., β- or γ-cyclodextrin derivatives) is highly effective for separating alcohol enantiomers.[15][16]

-

Analysis: Inject the sample extract onto the chiral column using an optimized temperature program. The two enantiomers will interact differently with the chiral stationary phase and elute at different retention times.

-

Enantiomeric Ratio Calculation: Integrate the peak areas of the (R) and (S) enantiomers. The enantiomeric ratio (R:S) or enantiomeric excess (% ee) can be calculated from these areas.

-

% ee = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] * 100

-

Conclusion

This compound is a naturally occurring chiral alcohol with established applications and potential ecological significance. While its racemate is frequently reported as a volatile constituent in a variety of plants and microorganisms, there is a conspicuous lack of quantitative data regarding the prevalence and enantiomeric purity of the (R)-(-) form in nature. This guide outlines the known sources and provides robust, detailed protocols for the extraction, identification, and crucial chiral analysis of this compound. Further research employing these chiral separation techniques is essential to map the natural distribution of this compound, which will deepen our understanding of its biosynthesis and ecological functions, and potentially uncover new, high-purity natural sources for commercial applications.

References

- 1. This compound [myskinrecipes.com]

- 2. Human Metabolome Database: Showing metabocard for 2-Hexanol (HMDB0061886) [hmdb.ca]

- 3. Showing Compound 2-Hexanol (FDB004514) - FooDB [foodb.ca]

- 4. 2-Hexanol | C6H14O | CID 12297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Frontiers | Production of Hexanol as the Main Product Through Syngas Fermentation by Clostridium carboxidivorans P7 [frontiersin.org]

- 6. Butanol and hexanol production in Clostridium carboxidivorans syngas fermentation: Medium development and culture techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Publication : USDA ARS [ars.usda.gov]

- 8. Hexanol biosynthesis from syngas by Clostridium carboxidivorans P7 – product toxicity, temperature dependence and in situ extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Steam distillation - Wikipedia [en.wikipedia.org]

- 10. edenbotanicals.com [edenbotanicals.com]

- 11. Steam Distillation Made Simple: Principle, Process, Applications, and Advantages [vigreentech.com]

- 12. A Comprehensive Guide to Essential Oil Extraction Methods [newdirectionsaromatics.com]

- 13. Analysis of the Volatile and Enantiomeric Compounds Emitted by Plumeria rubra L. Flowers Using HS-SPME–GC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

Chirality and Optical Rotation of 2-Hexanol Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereochemical properties of 2-hexanol (B165339), focusing on its chirality and the corresponding optical rotation of its enantiomers. This document details the relationship between the absolute configuration of (R)- and (S)-2-hexanol and their interaction with plane-polarized light, provides a comprehensive experimental protocol for polarimetry, and presents relevant quantitative data.

Introduction to Chirality in 2-Hexanol

2-Hexanol (C₆H₁₄O) is a secondary alcohol that possesses a chiral center at the second carbon atom (C2).[1] This carbon is bonded to four different substituents: a hydrogen atom (H), a hydroxyl group (-OH), a methyl group (-CH₃), and a butyl group (-CH₂CH₂CH₂CH₃). The presence of this stereocenter means that 2-hexanol can exist as a pair of non-superimposable mirror images, known as enantiomers.

These enantiomers are designated as (R)-2-hexanol and (S)-2-hexanol based on the Cahn-Ingold-Prelog (CIP) priority rules. The assignment of (R) or (S) configuration depends on the spatial arrangement of the substituents around the chiral center. According to the CIP rules, higher atomic numbers of the atoms directly attached to the chiral center are given higher priority. If there is a tie, the analysis proceeds to the subsequent atoms in the substituent chain until a point of difference is reached.

Cahn-Ingold-Prelog (CIP) Priority Assignment for 2-Hexanol

To assign the absolute configuration of the 2-hexanol enantiomers, the following priority is assigned to the groups attached to the chiral carbon:

-

-OH (Oxygen, atomic number 8) - Highest priority

-

-CH₂CH₂CH₂CH₃ (The first carbon is attached to another carbon) - Second priority

-

-CH₃ (The first carbon is attached to hydrogens) - Third priority

-

-H (Hydrogen, atomic number 1) - Lowest priority

To determine the configuration, the molecule is oriented so that the lowest priority group (H) is pointing away from the viewer. If the sequence from the highest to the lowest priority (1 to 2 to 3) is clockwise, the enantiomer is designated as (R) (from the Latin rectus, meaning right). If the sequence is counterclockwise, it is designated as (S) (from the Latin sinister, meaning left).

Optical Rotation of 2-Hexanol Enantiomers

Enantiomers exhibit identical physical properties such as boiling point, melting point, and density. However, they differ in their interaction with plane-polarized light.[2][3] Chiral molecules are optically active, meaning they rotate the plane of polarized light.[2][3] One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while its mirror image will rotate the light by an equal magnitude in the counterclockwise (-) direction (levorotatory).[4][5]

It is important to note that there is no direct correlation between the (R)/(S) designation and the direction of optical rotation (+)/(-).[2][4] This relationship must be determined experimentally. For 2-hexanol, the (R)-enantiomer has been identified as levorotatory, and the (S)-enantiomer as dextrorotatory.

Quantitative Data

The following table summarizes the specific rotation data for the enantiomers of 2-hexanol. Specific rotation ([α]) is a standardized measure of a compound's optical activity, calculated from the observed rotation.[6]

| Enantiomer | IUPAC Name | Synonyms | Specific Rotation [α] (degrees) | Experimental Conditions |

| (R)-2-Hexanol | (2R)-hexan-2-ol | (R)-(-)-2-Hexanol | Not specified in sources, but designated as levorotatory (-) | Not specified |

| (S)-2-Hexanol | (2S)-hexan-2-ol | (S)-(+)-2-Hexanol | Not specified in sources, but designated as dextrorotatory (+) | Not specified |

Experimental Protocol: Measurement of Optical Rotation by Polarimetry

The optical rotation of the 2-hexanol enantiomers is measured using a polarimeter.[6] The following protocol outlines the general procedure for this determination.

Instrumentation and Materials

-

Polarimeter

-

Sodium D-line lamp (589 nm)

-

Polarimeter cell (1 dm path length)

-

Volumetric flask

-

Analytical balance

-

(R)-2-hexanol or (S)-2-hexanol sample

-

High-purity solvent (e.g., ethanol, chloroform)

Procedure

-

Solution Preparation:

-

Accurately weigh a precise amount of the 2-hexanol enantiomer using an analytical balance.

-

Quantitatively transfer the weighed sample to a volumetric flask of a known volume.

-

Add the chosen solvent to the flask to dissolve the sample completely.

-

Carefully add more solvent until the bottom of the meniscus reaches the calibration mark.

-

Stopper the flask and invert it multiple times to ensure a homogeneous solution.

-

Calculate the concentration (c) of the solution in g/mL.

-

-

Polarimeter Operation and Measurement:

-

Turn on the polarimeter and allow the light source to stabilize.

-

Calibrate the instrument by taking a blank reading with the polarimeter cell filled with the pure solvent. The reading should be zeroed.

-

Rinse the polarimeter cell with a small amount of the prepared sample solution two to three times.

-

Carefully fill the polarimeter cell with the sample solution, ensuring no air bubbles are trapped in the light path.[6]

-

Place the filled cell in the sample chamber of the polarimeter.

-

Record the observed optical rotation (α) in degrees. Perform multiple readings and calculate the average for accuracy.[6]

-

Record the temperature (T) at which the measurement was taken and the wavelength (λ) of the light source.[6]

-

Calculation of Specific Rotation

The specific rotation ([α]λT) is calculated using the following formula:[6]

[α]λT = α / (l × c)

Where:

-

[α]λT is the specific rotation in degrees.

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the sample in grams per milliliter (g/mL).

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light in nanometers.

Visualizations

Relationship between Chirality and Optical Rotation

The following diagram illustrates the relationship between the chiral center of the 2-hexanol enantiomers and their effect on plane-polarized light.

References

- 1. 2-Hexanol - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

- 7. Solved Optically pure (R)-2-hexanol has specific rotation of | Chegg.com [chegg.com]

- 8. 2-Hexanol, (R)- [webbook.nist.gov]

- 9. 2-Hexanol, (S)- [webbook.nist.gov]

A Deep Dive into the Solubility and Solvent Compatibility of (R)-(-)-2-Hexanol

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-2-Hexanol, a chiral secondary alcohol, is a valuable building block in asymmetric synthesis, particularly in the pharmaceutical and fragrance industries. A thorough understanding of its solubility profile and compatibility with various solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, supported by experimental protocols and a logical workflow for solvent selection.

Core Physical and Chemical Properties

Before delving into its solubility, a summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while much of the available quantitative solubility data pertains to the racemic mixture, 2-hexanol, this information serves as a reliable proxy for the (R)-enantiomer in achiral solvent systems, as the fundamental intermolecular forces governing solubility are not significantly influenced by stereochemistry in such cases.

| Property | Value |

| Molecular Formula | C₆H₁₄O |

| Molecular Weight | 102.17 g/mol [1] |

| Appearance | Colorless liquid |

| Boiling Point | 137-138 °C at 760 mmHg[2] |

| Density | 0.814 g/mL at 20 °C[2] |

| CAS Number | 26549-24-6[3] |

Solubility Profile of this compound

The solubility of this compound is dictated by its molecular structure: a six-carbon aliphatic chain that imparts nonpolar character, and a hydroxyl (-OH) group that can participate in hydrogen bonding, contributing to its polarity. This amphiphilic nature results in varying degrees of solubility across a spectrum of solvents.

The following table summarizes the quantitative solubility data for 2-hexanol, which can be considered representative for this compound in achiral solvents.

| Solvent Class | Solvent | Solubility (g/L) at 25°C | Qualitative Solubility |

| Protic Solvents | |||

| Water | 14[1] | Sparingly Soluble | |

| Methanol | 1319.98[4] | Miscible | |

| Ethanol | 1315.9[4] | Miscible | |

| Isopropanol (B130326) | 1282.96[4] | Miscible | |

| n-Butanol | 1158.63[4] | Miscible | |

| Aprotic Polar Solvents | |||

| Acetone | 542.0[4] | Soluble | |

| Ethyl Acetate | 299.17[4] | Soluble | |

| Acetonitrile | 309.13[4] | Soluble | |

| Dimethyl Sulfoxide (DMSO) | 617.06[4] | Soluble | |

| Dichloromethane | 423.16[4] | Soluble | |

| Aprotic Nonpolar Solvents | |||

| Diethyl Ether | 455.93[4] | Soluble | |

| Toluene | 107.04[4] | Soluble | |

| n-Hexane | 293.35[4] | Soluble | |

| Cyclohexane | 171.93[4] | Soluble |

Solvent Compatibility

Based on the principle of "like dissolves like," this compound exhibits excellent compatibility with a wide range of organic solvents.

-

Polar Protic Solvents: Due to its hydroxyl group, it is miscible with other short-chain alcohols like methanol, ethanol, and isopropanol through the formation of hydrogen bonds.

-

Polar Aprotic Solvents: It is readily soluble in polar aprotic solvents such as acetone, ethyl acetate, and DMSO, which can act as hydrogen bond acceptors.

-

Nonpolar Solvents: The hexyl chain allows for significant van der Waals interactions, rendering it soluble in nonpolar solvents like hexane, toluene, and diethyl ether.

-

Aqueous Incompatibility: Its relatively long hydrocarbon chain limits its solubility in water, making it only sparingly soluble.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the qualitative and quantitative determination of the solubility of a compound like this compound.

Qualitative Solubility Assessment

Objective: To rapidly determine if a substance is soluble, sparingly soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A range of solvents (e.g., water, ethanol, hexane)

-

Small test tubes (13x100 mm)

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 2 mL of the chosen solvent to a clean, dry test tube.

-

Add 2-3 drops (approximately 0.1 mL) of this compound to the solvent.

-

Vortex the mixture for 30-60 seconds.

-

Observe the solution against a well-lit background.

-

Interpretation of Results:

-

Soluble: A clear, homogeneous solution is formed with no visible droplets of the solute.

-

Sparingly Soluble: The solution appears cloudy or forms a fine emulsion, or a significant portion of the solute dissolves but a small amount remains as a separate phase.

-

Insoluble: Two distinct layers are observed, or the droplets of the solute do not diminish in size.

-

Quantitative Solubility Determination (Gravimetric Method)

Objective: To determine the precise concentration of a saturated solution of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Chosen solvent

-

Scintillation vials or small flasks with secure caps

-

Constant temperature bath or incubator

-

Analytical balance

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Glass syringes

-

Pre-weighed evaporation dishes

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a scintillation vial (e.g., 5 mL of solvent). The presence of undissolved solute is crucial to ensure saturation.

-

Securely cap the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or orbital shaker can be used.

-

After equilibration, allow the vial to sit undisturbed in the temperature bath for at least 2 hours to allow any undissolved material to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a glass syringe. Avoid disturbing the undissolved solute.

-

Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed evaporation dish. Record the exact volume transferred.

-

Carefully evaporate the solvent from the dish in a fume hood or under a gentle stream of nitrogen. Avoid excessive heating that could volatilize the this compound.

-

Once the solvent has completely evaporated, reweigh the evaporation dish containing the dried solute.

-

Calculation:

-

Mass of dissolved this compound = (Final weight of dish + solute) - (Initial weight of dish)

-

Solubility (g/L) = (Mass of dissolved this compound in g) / (Volume of solution transferred in L)

-

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in any process involving this compound. The following diagram illustrates a logical workflow for this process.

Caption: Logical workflow for selecting an optimal solvent for this compound.

References

A Technical Guide to the Quantum Chemical Analysis of (R)-(-)-2-Hexanol

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the stereochemical and conformational analysis of (R)-(-)-2-Hexanol. Given the importance of understanding molecular chirality in drug development and materials science, this document outlines a robust computational approach to predict its spectroscopic properties, which are essential for determining its absolute configuration and conformational landscape in solution.

Introduction to Computational Analysis of Chiral Alcohols

This compound is a chiral secondary alcohol with a flexible alkyl chain.[1] Its biological and chemical properties are intrinsically linked to its three-dimensional structure, including its absolute configuration and the distribution of its conformers in solution. Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful experimental techniques for elucidating these features.[2][3] When combined with quantum chemical calculations, these methods provide a definitive assignment of the absolute configuration.[4]

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to model the structures and properties of chiral molecules.[5] By calculating the theoretical VCD and NMR spectra for a known enantiomer (e.g., the R-enantiomer), a direct comparison with experimental data can unambiguously confirm the stereochemistry of the synthesized or isolated compound.[4] The primary challenge for a molecule like 2-hexanol (B165339) lies in its conformational flexibility, which necessitates a thorough exploration of its potential energy surface to identify all relevant low-energy conformers.[6]

Computational Workflow and Methodology

A multi-step computational protocol is required to accurately predict the spectroscopic properties of a flexible molecule like this compound.[7] This workflow involves an initial broad search for conformers, followed by high-accuracy refinement and property calculations, and finally, a Boltzmann averaging of the results.

Figure 1: A comprehensive workflow for the computational analysis and experimental validation of this compound.

Detailed Computational Protocol

-

Initial Structure Generation : A 3D structure of this compound is generated using standard molecular building software.

-

Conformational Search : A thorough search of the conformational space is performed to identify low-energy structures. Due to the molecule's flexibility, a cost-effective method like the GFN2-xTB tight-binding quantum chemical method is suitable for an initial scan.

-

Geometry Optimization : All unique conformers identified within an energy window (e.g., 10 kcal/mol) of the global minimum are then subjected to geometry optimization using DFT. A common and reliable level of theory for this step is the B3LYP functional with the 6-31G(d) basis set.[4][6]

-

Frequency Calculations : For each optimized structure, a harmonic frequency calculation is performed at the same level of theory (B3LYP/6-31G(d)). This step serves two purposes: it confirms that each structure is a true energy minimum (i.e., no imaginary frequencies) and it provides the necessary data for calculating IR and VCD spectra.[5]

-

Energy Refinement : To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a larger, more robust basis set, such as def2-TZVP, which often includes empirical dispersion corrections to better account for non-covalent interactions.

-

Thermochemical Analysis : The Gibbs free energies (G) of all conformers are calculated from the harmonic frequencies and are used to determine their relative populations at a given temperature according to the Boltzmann distribution.

-

Spectra Calculation :

-

VCD/IR : VCD and IR intensities are calculated during the frequency step. The B3LYP functional is known to provide good results for VCD spectra.[5][7]

-

NMR : ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. A larger basis set, such as 6-311+G(d,p), is often preferred for higher accuracy in NMR predictions.

-

-

Boltzmann Averaging : The final theoretical IR, VCD, and NMR spectra are generated by averaging the spectra of the individual conformers, weighted by their Boltzmann populations calculated from the Gibbs free energies.[4]

Data Presentation: Predicted vs. Experimental

The following tables present hypothetical but realistic data that would be generated from the computational workflow described above.

Conformational Analysis

The conformational search and subsequent optimization would yield a set of low-energy structures. Their relative stabilities are crucial for the final spectral averaging.

Table 1: Relative Energies of the Most Stable Conformers of this compound

| Conformer ID | Relative Electronic Energy (kcal/mol) (def2-TZVP) | Relative Gibbs Free Energy (kcal/mol) (B3LYP/6-31G(d)) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|

| Conf-1 | 0.00 | 0.00 | 45.2 |

| Conf-2 | 0.25 | 0.18 | 28.9 |

| Conf-3 | 0.68 | 0.55 | 12.1 |

| Conf-4 | 1.10 | 0.95 | 5.5 |

| Others | >1.5 | >1.2 | 8.3 |

Geometric Parameters

Key structural parameters, such as dihedral angles, define the shape of each conformer and influence the resulting spectroscopic properties.

Table 2: Key Calculated Geometrical Parameters for the Most Stable Conformer (Conf-1)

| Parameter | Description | Calculated Value (B3LYP/6-31G(d)) |

|---|---|---|

| C1-C2-C3-C4 | Dihedral Angle | 178.5° |

| C2-C3-C4-C5 | Dihedral Angle | -65.2° |

| H-O-C2-C1 | Dihedral Angle | 60.1° |

| C2-O | Bond Length | 1.428 Å |

| O-H | Bond Length | 0.965 Å |

VCD and IR Spectroscopic Data

The comparison between calculated and experimental vibrational frequencies and intensities allows for the assignment of the absolute configuration.

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated IR Intensity | Calculated VCD Intensity (ΔA x 10⁻⁴) | Calculated Frequency | Experimental Frequency |

|---|---|---|---|---|

| O-H Stretch | 85.6 | +1.5 | 3650 | 3630 |

| C-H Stretch (asym) | 120.3 | -2.8 | 2965 | 2960 |

| C-H Stretch (sym) | 95.1 | +0.9 | 2878 | 2875 |

| C-O Stretch | 65.4 | +3.5 | 1105 | 1108 |

| C-C-O Bend | 30.2 | -1.8 | 980 | 975 |

NMR Spectroscopic Data

NMR chemical shifts are highly sensitive to the local electronic environment, making them excellent probes for conformational analysis. Experimental data for 2-hexanol is available for comparison.[8][9]

Table 4: Comparison of Calculated and Experimental NMR Chemical Shifts (ppm)

| Atom | Calculated ¹³C Shift (Boltzmann Avg.) | Experimental ¹³C Shift | Calculated ¹H Shift (Boltzmann Avg.) | Experimental ¹H Shift |

|---|---|---|---|---|

| C1 (CH₃) | 23.5 | 23.1 | 1.18 | 1.19 |

| C2 (CHOH) | 68.1 | 67.8 | 3.75 | 3.79 |

| C3 (CH₂) | 39.2 | 39.0 | 1.45 | 1.43 |

| C4 (CH₂) | 28.4 | 28.1 | 1.30 | 1.31 |

| C5 (CH₂) | 22.9 | 22.7 | 1.30 | 1.31 |

| C6 (CH₃) | 14.1 | 14.0 | 0.90 | 0.91 |

Experimental Protocols

Accurate experimental data is essential for validating the computational results.

Protocol for Vibrational Circular Dichroism (VCD) Spectroscopy

-

Sample Preparation : Prepare a solution of this compound in a suitable, non-absorbing solvent (e.g., CCl₄ or CDCl₃) at a concentration of approximately 0.1 M. The sample must be free of particulate matter.

-

Instrumentation : Utilize a commercial VCD spectrometer, which is typically an FT-IR spectrometer equipped with a photoelastic modulator (PEM) to generate the circularly polarized light.[10]

-

Data Acquisition :

-

Transfer the solution to an IR cell with a pathlength of 100-200 µm.

-

Collect the VCD spectrum over the desired range (e.g., 800-1500 cm⁻¹ for the fingerprint region and 2800-3700 cm⁻¹ for C-H and O-H stretching regions).

-

Acquire data for a sufficient number of scans (e.g., 4000-8000) to achieve an adequate signal-to-noise ratio.

-

Collect a baseline spectrum of the pure solvent under identical conditions.

-

-

Data Processing : Subtract the solvent spectrum from the sample spectrum to obtain the final VCD and IR spectra of the analyte.

Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

1D NMR Acquisition :

-

Acquire a standard ¹H NMR spectrum to identify proton chemical shifts and coupling constants.

-

Acquire a ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.[3]

-

-

2D NMR Acquisition :

-

COSY (Correlation Spectroscopy) : Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks and confirm assignments.

-

HSQC (Heteronuclear Single Quantum Coherence) : Acquire a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon atom.

-

-

Data Analysis : Process and analyze all spectra to assign the chemical shifts for each unique carbon and proton in the molecule.[11]

Logical Relationships: Theory and Experiment

The synergy between computational and experimental approaches is critical for the unambiguous assignment of absolute configuration.

Figure 2: Logical flow for assigning absolute configuration by comparing experimental and theoretical spectra.

The process involves calculating the spectrum for one assumed enantiomer (e.g., R). The spectrum for the other enantiomer (S) is simply the mirror image. The experimental spectrum is then compared to both calculated spectra. A good match confirms the absolute configuration of the sample, while a mirror-image match indicates the opposite enantiomer.

Conclusion

This guide has detailed a robust and scientifically sound workflow for the quantum chemical analysis of this compound. By systematically exploring the conformational space, employing accurate DFT methods for geometry and property calculations, and validating the results against high-quality experimental VCD and NMR data, researchers can confidently determine the absolute configuration and gain deep insights into the conformational preferences of this and other flexible chiral molecules. This integrated approach is invaluable in fields like asymmetric synthesis, pharmaceutical development, and materials science, where stereochemistry dictates function.

References

- 1. Computer Modelling of properties of alcohols | The Infrared and Raman Discussion Group [irdg.org]

- 2. api.pageplace.de [api.pageplace.de]

- 3. azom.com [azom.com]

- 4. benchchem.com [benchchem.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. benchchem.com [benchchem.com]

- 7. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-HEXANOL(626-93-7) 1H NMR spectrum [chemicalbook.com]

- 9. 2-Hexanol | C6H14O | CID 12297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Quantum Mechanics Tools: Basis set convergence of molecular properties: Geometry and Vibrational Frequency [education.molssi.org]

- 11. Solved Given the NMR spectrum of 2-hexanol below. | Chegg.com [chegg.com]

(R)-(-)-2-Hexanol: A Technical Guide to Commercial Availability, Purity, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-(-)-2-Hexanol, a chiral secondary alcohol with applications as a versatile building block in the synthesis of pharmaceuticals and other fine chemicals. This document details its commercial availability and purity, alongside detailed experimental protocols for its enantioselective synthesis and purification.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥98%, with some suppliers also specifying the enantiomeric excess (e.e.), which is commonly ≥95%. It is crucial for researchers to consult the specific product documentation, such as the Certificate of Analysis (CoA), for lot-specific purity data.

Below is a summary of representative commercial availability and purity information for this compound. Please note that pricing and stock levels are subject to change and should be verified with the respective suppliers.

| Supplier | Reported Purity | Enantiomeric Excess (e.e.) | Available Quantities |

| Sigma-Aldrich | 99% | Not specified | Varies |

| BOC Sciences | ≥98% | ≥95% | Custom |

| Apollo Scientific | 98% | Not specified | 250mg, 1g, 5g, 25g |

| LabSolutions | 98+% | Not specified | 250mg, 1g, 5g[1] |

| Santa Cruz Biotechnology | Not specified | Not specified | Varies |

| LookChem | 97% | Not specified | Varies[2] |

| FlavScents | 97.00 to 100.00 | Not specified | Varies[3] |

Note: The absence of a specified enantiomeric excess does not imply the product is a racemate, but rather that it is not a guaranteed specification for all batches. It is recommended to contact the supplier for specific enantiomeric purity information if this is a critical parameter for the intended application.

Experimental Protocols

The enantioselective synthesis of this compound can be achieved through several methods, primarily involving the asymmetric reduction of the corresponding prochiral ketone, 2-hexanone (B1666271), or the kinetic resolution of racemic 2-hexanol (B165339).

Asymmetric Transfer Hydrogenation of 2-Hexanone

This protocol describes a method for the asymmetric transfer hydrogenation of 2-hexanone to yield this compound, adapted from established procedures for similar ketones. This method utilizes a chiral ruthenium catalyst to achieve high enantioselectivity.

Materials:

-

2-Hexanone (CH₃(CH₂)₃COCH₃)

-

[RuCl(p-cymene)((S,S)-TsDPEN)] catalyst

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or acetonitrile)

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line and glassware

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297) for elution

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst (e.g., 0.01 mol%) in the anhydrous, degassed solvent.

-

Reagent Addition: To this solution, add 2-hexanone (1 equivalent).

-

Azeotrope Formation: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

-

Reaction Initiation: Add the formic acid/triethylamine azeotrope (e.g., 1.5 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Lipase-Catalyzed Kinetic Resolution of (±)-2-Hexanol

This protocol outlines a procedure for the kinetic resolution of racemic 2-hexanol using a lipase (B570770) to selectively acylate the (S)-enantiomer, allowing for the isolation of the unreacted this compound.

Materials:

-

(±)-2-Hexanol

-

Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

-

Acyl donor (e.g., vinyl acetate or acetic anhydride)

-

Anhydrous organic solvent (e.g., hexane or toluene)

-

Molecular sieves (optional, to ensure anhydrous conditions)

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a dry flask, dissolve (±)-2-hexanol (1 equivalent) in the anhydrous organic solvent.

-

Enzyme and Acyl Donor Addition: Add the immobilized lipase (e.g., 10-50 mg per mmol of substrate) and the acyl donor (e.g., 0.6 equivalents to target ~50% conversion).

-

Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30-45 °C).

-

Reaction Monitoring: Monitor the reaction progress by GC analysis of aliquots to determine the conversion and enantiomeric excess of the remaining alcohol. The reaction should be stopped at or near 50% conversion to maximize the enantiomeric excess of the unreacted alcohol.

-

Enzyme Removal: Once the desired conversion is reached, filter off the immobilized lipase. The enzyme can often be washed and reused.

-

Work-up and Purification: Concentrate the filtrate under reduced pressure. The resulting mixture contains this compound and the ester of (S)-2-hexanol. Separate these two compounds by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. The less polar ester will elute first, followed by the more polar this compound.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described above.

Caption: Workflow for the asymmetric synthesis of this compound.

References

(R)-(-)-2-Hexanol structure and stereochemistry

An In-depth Technical Guide to (R)-(-)-2-Hexanol: Structure and Stereochemistry

Introduction

This compound is a chiral secondary alcohol that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and fine chemicals.[1] Its specific stereochemistry is often crucial for the biological activity of the final products, making enantiomerically pure forms like this compound highly sought after.[1] This guide provides a comprehensive technical overview of the structure, stereochemistry, physicochemical properties, and relevant experimental protocols for this compound, intended for researchers, scientists, and professionals in drug development.

Structure and Stereochemistry